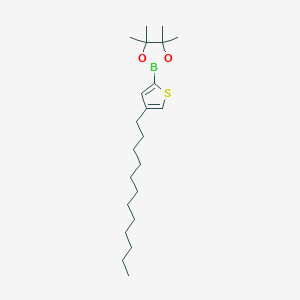

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

X-ray Diffraction Studies of Boron-Heterocycle Coordination

X-ray crystallography reveals key structural features (Table 1):

- Boron coordination : The boron atom adopts a trigonal planar geometry with B–O bond lengths of 1.36–1.38 Å , consistent with sp2 hybridization.

- π-π stacking : The thiophene ring participates in face-to-face interactions with adjacent molecules (3.7–4.5 Å spacing), facilitating charge transport in polymerized forms.

- Lamellar packing : Alkyl chains form ordered layers with d-spacing values of 19.7–26.6 Å , dependent on side-chain length.

Table 1 : Crystallographic parameters from representative studies

| Parameter | Value | Source Compound |

|---|---|---|

| B–O bond length | 1.36–1.38 Å | SIPr–CuTC complex |

| π-π stacking distance | 3.7–4.5 Å | P3 polymer |

| Lamellar d-spacing | 19.7–26.6 Å | P3/P4 polymers |

NMR Spectral Analysis of Pinacol Boronate Functionality

Key 1H and 11B NMR features (Table 2):

- Pinacol methyl groups : Singlets at δ 1.31 ppm (1H) confirm the integrity of the boronate ester.

- Thiophene protons : Aromatic signals at δ 6.98–7.47 ppm (1H) indicate minimal conjugation disruption from boron substitution.

- Boron environment : A 11B NMR signal at δ 28–30 ppm confirms trigonal planar coordination.

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| 1H | 1.31 ppm | Pinacol methyl groups |

| 1H | 6.98–7.47 ppm | Thiophene aromatic protons |

| 11B | 28–30 ppm | Trigonal planar boron |

Comparative Structural Analysis with Thienyl Boronate Derivatives

Structural variations among thienyl boronate esters influence their reactivity and material properties (Table 3):

- Side-chain length : The dodecyl group in the target compound enhances solubility compared to shorter-chain analogs (e.g., 4-hexylthiophene-2-boronic acid, C10H17BO2S).

- Boronate ester type : Pinacol esters (as in the target compound) exhibit greater hydrolytic stability than MIDA (N-methyliminodiacetic acid) boronate esters under acidic conditions.

- Crystallinity : Longer alkyl chains (e.g., dodecyl vs. hexyl) reduce crystallinity but improve thin-film processability.

Table 3 : Structural comparison with derivatives

Properties

IUPAC Name |

2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOUTPAXZWQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Borylation Approach

A common and effective method is based on halogen-metal exchange or direct lithiation of the thiophene ring, followed by reaction with a boron reagent.

Lithiation Step:

Using a strong base such as n-butyllithium (n-BuLi), the thiophene ring is lithiated at the 2-position. This is typically done at low temperatures (around –78 °C) to control regioselectivity and prevent side reactions. The presence of the dodecyl group at the 4-position directs lithiation to the 2-position.Borylation Step:

After lithiation, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacolborane is added to the reaction mixture. The boron reagent reacts with the organolithium intermediate to form the boronic ester.Workup and Purification:

The reaction mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane), washed, dried, and purified by column chromatography or recrystallization to afford the target compound.

Representative Experimental Data

A synthesis reported in the literature for a closely related compound, 2-(3-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, achieved a yield of 57% under similar conditions using lithiation and borylation steps. The procedure involved:

| Step | Conditions | Yield (%) |

|---|---|---|

| Lithiation with n-BuLi | –78 °C, under inert atmosphere | — |

| Borylation | Addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, room temp overnight | 57 |

NMR and mass spectrometry confirmed the structure and purity of the product.

Alternative Synthetic Routes

Halogen-Metal Exchange Route

Starting from a halogenated thiophene derivative (e.g., 2-bromo-4-dodecylthiophene), halogen-metal exchange with n-BuLi or lithium diisopropylamide (LDA) can generate the organolithium intermediate, which is then subjected to borylation.

Direct Borylation Using Transition Metal Catalysis

Recent advances include direct C–H borylation catalyzed by iridium complexes, which can functionalize the thiophene ring without pre-lithiation or halogenation. However, this method is less common for specifically substituted thiophenes with long alkyl chains due to regioselectivity challenges.

Key Research Findings and Notes

- The boronic ester group in this compound is critical for enabling Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon–carbon bonds with aryl halides or triflates in the presence of palladium catalysts.

- The dodecyl substituent enhances solubility and processability, which is important in organic electronics and materials science applications.

- The synthesis requires strict anhydrous and inert atmosphere conditions to prevent decomposition of organolithium intermediates.

- The reaction temperature control is essential for regioselectivity and yield optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation + Borylation | 4-Dodecylthiophene or halogenated derivative | n-BuLi (–78 °C), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, inert atmosphere | ~57 | Common, reliable, requires low temp |

| Halogen-Metal Exchange | 2-Bromo-4-dodecylthiophene | n-BuLi or LDA, boron reagent | Variable | Requires halogenated precursor |

| Direct C–H Borylation | 4-Dodecylthiophene | Iridium catalyst, boron reagent | Experimental | Emerging method, regioselectivity issues |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical monomer in palladium-catalyzed Suzuki-Miyaura couplings to synthesize π-conjugated polymers and oligomers.

Reaction Mechanism

The boronic ester undergoes transmetalation with a palladium catalyst, followed by coupling with aryl halides (e.g., bromides or iodides) to form carbon-carbon bonds.

Experimental Data

Key Findings :

-

The dodecyl chain enhances solubility in organic solvents (e.g., toluene, THF), enabling efficient polymerization .

-

Polymer molecular weights (Mₙ) range from 8,000–20,000 g/mol , with polydispersity indices (PDI) of 1.5–2.5 .

Bromination for Functionalization

The compound’s thiophene ring can undergo electrophilic bromination to introduce reactive sites for further coupling.

Bromination Protocol

-

Reagent : N-Bromosuccinimide (NBS)

-

Outcome : Substitution at the α-position of the thiophene ring, forming 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene .

Characterization :

Proton Doping in Conducting Polymers

The boronic ester’s end groups enable proton doping via acid treatment, modulating electrical conductivity in organic semiconductors .

Doping Process

-

Dopant : Trifluoroacetic acid (TFA) or dodecylbenzenesulfonic acid (DDBSA).

-

Mechanism : Protonation of thiophene’s α-hydrogens, confirmed by deuterium exchange in ¹H NMR (peak reduction at δ 5.97 ppm) .

Conductivity Data

| Dopant | Conductivity (S/cm) | Notes | Source |

|---|---|---|---|

| CF₃COOD | 10⁻³–10⁻² | Concentration-dependent | |

| DDBSA | 10⁻²–10⁻¹ | Enhanced film stability |

Stability and Side Reactions

Scientific Research Applications

Organic Electronics

Dioxaborolane derivatives are increasingly utilized in organic electronics due to their ability to act as semiconductors. The incorporation of the dodecylthiophene unit enhances the solubility and processability of the material, making it suitable for applications in:

- Organic Field Effect Transistors (OFETs) : The compound has been studied for its performance in OFETs where it demonstrates good charge carrier mobility and stability under operational conditions.

- Organic Photovoltaics (OPVs) : Its electronic properties make it a candidate for use in OPV devices, potentially improving energy conversion efficiency.

Sensor Technology

The unique electronic properties of Dioxaborolane allow it to be employed in sensor applications:

- Chemical Sensors : The compound can be functionalized to detect specific analytes through changes in electrical conductivity or optical properties.

- Biosensors : Its biocompatibility and ability to form stable films make it suitable for biosensor applications that require interaction with biological molecules.

Medicinal Chemistry

Dioxaborolane compounds have shown promise in medicinal chemistry:

- Drug Delivery Systems : The hydrophobic nature of the dodecyl chain can enhance the solubility of hydrophobic drugs, facilitating their delivery.

- Anticancer Agents : Preliminary studies indicate that derivatives of Dioxaborolane may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their potential as anticancer agents.

Case Study 1: Organic Field Effect Transistors

A study conducted on the use of Dioxaborolane in OFETs demonstrated that devices fabricated with this compound exhibited charge mobilities exceeding 0.5 cm²/V·s. The results indicated that the incorporation of the dodecylthiophene moiety significantly improved the performance compared to traditional organic semiconductors.

| Parameter | Value |

|---|---|

| Charge Mobility | 0.5 cm²/V·s |

| On/Off Ratio | 10^5 |

| Stability | >1000 hours |

Case Study 2: Chemical Sensors

Research into Dioxaborolane-based sensors revealed its ability to detect volatile organic compounds (VOCs) with high sensitivity. The sensor demonstrated a linear response to varying concentrations of target analytes, making it a viable option for environmental monitoring.

| Analyte | Detection Limit |

|---|---|

| Acetone | 0.1 ppm |

| Benzene | 0.05 ppm |

Mechanism of Action

The mechanism of action of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates through the boron atom. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Thiophene vs. Thiazole/Arene Derivatives :

- The target compound’s thiophene moiety (C4H4S) contrasts with 2-phenylthiazole derivatives (e.g., 2-phenyl-4-(dioxaborolan-2-yl)thiazole , ), where a thiazole ring replaces thiophene. Thiophene’s lower electronegativity compared to thiazole may enhance electron delocalization, favoring charge transport in conductive materials .

- Benzo[b]thiophene derivatives (e.g., 4,7-dibromo-2-(dioxaborolan-2-yl)benzo[b]thiophene , ) feature fused aromatic systems, increasing π-conjugation for optoelectronic applications .

Alkyl Chain Modifications :

- The C12 alkyl chain in the target compound contrasts with shorter or absent chains in analogues like 2-(4-fluorobenzyl)-dioxaborolane (C13H18BFO2, ) or 2-(4-chlorothiophen-3-yl)-dioxaborolane (C10H14BClO2S, ). Longer alkyl chains improve thermal stability and solubility in organic solvents but may reduce crystallinity .

Yield and Scalability

- Yields for analogues vary: 26% for 2-(5-chloro-2-methylphenyl)-dioxaborolane () vs. 83% for 2-(4-methoxybenzyl)-dioxaborolane ().

Physicochemical Properties

Molecular Weight and Solubility

- Molecular weight : Estimated at ~378.32 g/mol (C22H39BO2S), significantly higher than 2-(4-fluorobenzyl)-dioxaborolane (236.09 g/mol, ).

- Solubility : The dodecyl chain enhances solubility in hydrocarbons (e.g., hexane) but reduces water compatibility compared to polar derivatives like 2-(4-methoxyphenyl)-dioxaborolane () .

Stability

Materials Science

- Organic Electronics : Thiophene-based boronate esters are precursors for organic semiconductors. The dodecyl chain may aid thin-film formation, similar to 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-dioxaborolane () .

Comparative Data Table

Biological Activity

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DTD) is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of DTD, focusing on its pharmacological properties and mechanisms of action.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 1173788-58-3 |

| Molecular Formula | C22H39BO2S |

| Molecular Weight | 378.42 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 71306582 |

Synthesis

DTD can be synthesized through a multi-step process involving the reaction of thiophene derivatives with boron compounds. The synthesis typically involves the following steps:

- Formation of Thiophene Derivative: Starting from commercially available thiophene compounds.

- Boronation Reaction: Utilizing boron reagents such as boronic acids or boranes under specific conditions to introduce the dioxaborolane moiety.

- Purification: The product is purified using column chromatography to obtain DTD in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DTD. In vitro assays demonstrated that DTD exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

The proposed mechanism of action for DTD involves the induction of apoptosis in cancer cells through:

- Reactive Oxygen Species (ROS) Generation: Treatment with DTD resulted in increased ROS levels, leading to oxidative stress and subsequent cell death.

- Inhibition of Cell Proliferation: Flow cytometry analysis revealed that DTD treatment caused cell cycle arrest at the G1 phase.

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that DTD significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction of approximately 50% after three weeks of treatment.

Case Study 2: Combination Therapy

Combining DTD with established chemotherapeutics like cisplatin enhanced the overall therapeutic effect. The combination therapy resulted in lower IC50 values for both agents when used together.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of DTD and its derivatives. Key findings include:

- Substituent Effects: Variations in alkyl chain length and branching on the thiophene ring significantly affect biological activity.

- Boronic Acid Derivatives: Compounds with different boron substituents showed varying degrees of cytotoxicity and selectivity towards cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via lithiation-borylation or cross-coupling precursor strategies . For example, lithiation of a halogenated dodecylthiophene derivative (e.g., bromo or iodo) at low temperatures (−78°C in THF) followed by reaction with a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduces the boron moiety . Critical parameters include:

- Temperature control : To prevent side reactions during lithiation.

- Stoichiometry : Excess boronate ester (1.5–2.0 eq) ensures complete conversion.

- Purification : Column chromatography (hexane/DCM mixtures) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and thiophene protons (δ 6.8–7.0 ppm) confirm the aryl backbone. The dodecyl chain appears as a multiplet (δ 0.8–1.5 ppm) .

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm indicates the tetracoordinated boron center .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z calculated for C₂₄H₃₉BO₂S: 394.28) .

- X-ray Crystallography : Resolves the half-chair conformation of the dioxaborolane ring and planarity of the thiophene moiety .

Advanced Research Questions

Q. How does the presence of the dodecylthiophene moiety influence the compound’s reactivity in cross-coupling reactions compared to other aryl boronate esters?

- Methodological Answer : The dodecyl chain enhances solubility in nonpolar solvents (e.g., toluene), while the thiophene ring modulates electronic properties. Compared to phenyl boronate esters, steric hindrance from the dodecyl group may reduce coupling efficiency in Suzuki-Miyaura reactions. Optimize by:

- Using bulky ligands (e.g., SPhos) to stabilize Pd catalysts .

- Increasing reaction temperature (80–100°C) to overcome steric effects .

Q. What strategies can mitigate instability issues of this boronate ester under varying experimental conditions (e.g., aqueous, oxidative, thermal)?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon) and use anhydrous solvents .

- Thermal Stability : Decomposition occurs above 150°C; monitor via TGA. For high-temperature reactions, introduce stabilizing additives (e.g., BHT) .

- Oxidative Protection : Avoid strong oxidizers; conduct reactions under nitrogen .

Q. How can researchers resolve contradictory data regarding reaction yields when using this compound in palladium-catalyzed transformations?

- Methodological Answer : Contradictions often arise from catalyst-ligand mismatch or substrate purity . Systematic approaches include:

- Screening Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos vs. DavePhos) .

- Validating boronate ester purity via ¹¹B NMR before use .

- Replicating conditions with controlled O₂/moisture levels (e.g., glovebox vs. Schlenk line) .

Q. What computational modeling approaches are suitable for predicting the compound’s behavior in organometallic reactions, and how do they align with experimental observations?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in cross-couplings. For example, calculate activation energies for oxidative addition steps at the thiophene vs. boronate sites .

- Molecular Dynamics (MD) : Simulate solubility trends of the dodecyl chain in different solvents (e.g., THF vs. hexane) .

- Validation : Compare computed NMR shifts (¹H/¹³C) with experimental data to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.